Bienvenue dans la boutique en ligne BenchChem!

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine

Suzuki–Miyaura coupling Kinase inhibitor building blocks Regioisomeric differentiation

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine (CAS 2377608-60-9), also referred to as 3-aminobenzo[d]isoxazole-6-boronic acid pinacol ester, is a heteroaromatic pinacol boronate ester with the molecular formula C₁₃H₁₇BN₂O₃ and a molecular weight of 260.10 g/mol. The compound comprises a benzo[d]isoxazol-3-amine core bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (Bpin) group at the 6-position of the fused benzene ring.

Molecular Formula C13H17BN2O3
Molecular Weight 260.1
CAS No. 2377608-60-9
Cat. No. B2771148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine
CAS2377608-60-9
Molecular FormulaC13H17BN2O3
Molecular Weight260.1
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NO3)N
InChIInChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)17-16-11(9)15/h5-7H,1-4H3,(H2,15,16)
InChIKeyBLCZZUDXADYFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine (CAS 2377608-60-9) — Boronate Ester Building Block for Suzuki–Miyaura Cross-Coupling


6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine (CAS 2377608-60-9), also referred to as 3-aminobenzo[d]isoxazole-6-boronic acid pinacol ester, is a heteroaromatic pinacol boronate ester with the molecular formula C₁₃H₁₇BN₂O₃ and a molecular weight of 260.10 g/mol . The compound comprises a benzo[d]isoxazol-3-amine core bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (Bpin) group at the 6-position of the fused benzene ring . Its primary utility lies in serving as a boron-based nucleophilic partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of biaryl and heteroaryl architectures at the 6-position of the 3-amino-benzoisoxazole scaffold . The 3-amino-benzoisoxazole core is a validated pharmacophore in kinase inhibitor drug discovery programs [1].

Why 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine Cannot Be Interchanged with Its 5-Position Regioisomer or Free Boronic Acid


Regioisomeric substitution on the benzo[d]isoxazol-3-amine scaffold is not functionally equivalent. In the seminal Abbott Laboratories kinase inhibitor series, the benzoisoxazole core engages the ATP-binding hinge region of receptor tyrosine kinases (RTKs) through its N(a) ring nitrogen and exocyclic 3-NH₂ group as a bidentate hydrogen-bond donor/acceptor pair [1]. The C7 position projects toward solvent and tolerates diverse substituents (KDR enzymatic IC₅₀ retained below 50 nM for methoxy, methyl, and morpholino-ethoxy analogs), whereas substituents at alternative positions produce distinct biological outcomes [1]. Consequently, a boronate ester placed at the 6-position (CAS 2377608-60-9) generates a fundamentally different exit vector for Suzuki-derived biaryl extensions compared to the commercially more prevalent 5-position isomer (CAS 2377610-21-2), enabling exploration of chemical space inaccessible to the 5-substituted analog . Furthermore, the pinacol ester form offers enhanced hydrolytic stability relative to the corresponding free boronic acid — free arylboronic acids can undergo complete decomposition within 12 hours under ambient conditions, whereas the pinacol-protected form retains detectable levels over the same period [2]. Direct substitution with a different regioisomer or the free boronic acid therefore alters both the synthetic vector and the practical handling characteristics of the building block.

Quantitative Differentiation Evidence for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine — Head-to-Head and Class-Level Comparisons


Regioisomeric Divergence of 6-Position vs. 5-Position Boronate on 3-Amino-Benzoisoxazole Scaffold

The target compound (CAS 2377608-60-9) positions the reactive boronate ester at the C6 carbon of the benzo[d]isoxazol-3-amine scaffold. The closest commercially available analog, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine (CAS 2377610-21-2), places the identical Bpin group at the C5 position . In the Abbott RTK inhibitor SAR series (Ji et al., J. Med. Chem. 2008), the binding model establishes that the 3-amino group and ring nitrogen N(a) engage the kinase hinge as a bidentate hydrogen-bonding motif [1]. The C7 position projects toward solvent and tolerates diverse substitution (electron-donating groups retain KDR enzymatic IC₅₀ < 50 nM; 7-morpholinoethoxy analog 57 retains both enzymatic and cellular KDR potency) [1]. Although the 6-position was not systematically explored in this published SAR, the established binding model predicts that C6-substituted biaryl extensions diverge from the trajectory of analogous C5-substituted compounds, offering a complementary vector for fragment elaboration in structure-based drug design [1]. The 6-regioisomer is synthetically accessible via Miyaura borylation of 6-bromo-3-amino-1,2-benzisoxazole (CAS 177995-39-0) with bis(pinacolato)diboron under Pd catalysis .

Suzuki–Miyaura coupling Kinase inhibitor building blocks Regioisomeric differentiation

Hydrolytic Stability Advantage of Pinacol Boronate Ester Over Free Boronic Acid Under Ambient Conditions

The pinacol boronate ester (Bpin) form of the target compound provides enhanced stability against hydrolytic decomposition compared to the corresponding free arylboronic acid. A comparative stability study reported by Scientific Update (2022) demonstrates that free arylboronic acid intermediates undergo complete decomposition within 12 hours under ambient conditions, whereas the pinacol boronate ester analog retains residual levels over the same time period [1]. Additionally, chromatographic analysis of pinacol boronates is complicated by competing on-column hydrolysis to the corresponding boronic acids under standard reversed-phase HPLC conditions, indicating that the pinacol ester provides a kinetically more stable handling form that requires controlled conditions for deliberate deprotection [2]. The pinacol ester is compatible with purification by silica gel column chromatography, whereas free boronic acids often exhibit streaking and poor recovery due to boronate–silanol interactions and irreversible binding to silica .

Boronate ester stability Suzuki coupling reagent handling Pinacol protecting group

Physicochemical Property Differentiation: Target Compound vs. 5-Position Regioisomer

Although the 6-substituted (CAS 2377608-60-9) and 5-substituted (CAS 2377610-21-2) regioisomers share the identical molecular formula (C₁₃H₁₇BN₂O₃) and molecular weight (260.10 g/mol), their physicochemical properties diverge due to the different electronic environments of the Bpin attachment position . The target compound (6-isomer) exhibits a computed LogP of 3.42, 4 hydrogen-bond acceptor sites, 1 hydrogen-bond donor, and an Fsp³ value of 0.4615 as reported in the Fluorochem product datasheet . The 5-isomer has an independently assigned MDL number (MFCD16995912) distinct from the target compound (MFCD16995911), reflecting their non-identical connectivity . The predicted boiling point for the target compound is 430.7±25.0 °C at 760 mmHg with a predicted density of 1.19±0.1 g/cm³ and a predicted pKa of 1.61±0.30 . These numerical values serve as identity-confirming batch-release specifications that can be verified by the procuring laboratory.

Physicochemical profiling LogP comparison Drug-likeness parameters

Scaffold Validation: 3-Amino-Benzoisoxazole Core as a Clinically Relevant Kinase Hinge-Binding Motif

The 3-amino-benzo[d]isoxazole core — the scaffold onto which the 6-position pinacol boronate of the target compound is installed — is a validated kinase hinge-binding motif. In the Abbott Laboratories drug discovery program reported by Ji et al. (J. Med. Chem. 2008), 3-amino-benzoisoxazoles incorporating an N,N′-diphenyl urea at the 4-position demonstrated potent multitargeted inhibition of VEGFR (KDR) and PDGFR family kinases [1]. The lead compound 50 exhibited an ED₅₀ of 2.0 mg/kg in the VEGF-stimulated murine uterine edema model and achieved 81% inhibition in the HT1080 human fibrosarcoma tumor xenograft model when administered orally at 10 mg/kg/day [1]. Multiple 7-substituted analogs retained KDR enzymatic IC₅₀ values below 50 nM and demonstrated high oral bioavailability (≥60% for most analogs) in mouse pharmacokinetic studies [1]. This scaffold has subsequently been exploited in DDR1 inhibitor programs, with compounds such as DDR1-IN-5 achieving IC₅₀ values of 7.36 nM against DDR1 and 4.1 nM against auto-phosphorylated DDR1b (Y513) . The target 6-position boronate ester enables Suzuki-based installation of diverse aryl and heteroaryl groups at the 6-position of this pharmacologically validated core, providing a direct entry point for SAR exploration that is not accessible through the more commonly stocked 5-position isomer .

Receptor tyrosine kinase VEGFR/PDGFR inhibition Kinase hinge binder pharmacophore

Optimal Procurement and Application Scenarios for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine in Medicinal Chemistry and Chemical Biology


Parallel Library Synthesis of 6-Arylated 3-Amino-Benzoisoxazole Kinase Inhibitor Candidates

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can employ the target compound as a Suzuki coupling partner in parallel synthesis workflows to generate focused libraries of 6-arylated 3-amino-benzoisoxazoles [1]. The validated 3-amino-benzoisoxazole hinge-binding motif (Ji et al., J. Med. Chem. 2008) combined with the 6-position diversification vector offers access to a regiochemical space that is complementary to the extensively patented 4,5- and 7-substituted analogs [1]. The pinacol ester's compatibility with standard Suzuki conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂, aqueous Na₂CO₃ or K₂CO₃, dioxane/water, 80–100 °C) allows for robust parallel synthesis using commercially available aryl/heteroaryl halide collections . The compound's LogP of 3.42 and Fsp³ of 0.46 suggest that derived biaryl products will remain within drug-like physicochemical space suitable for oral bioavailability optimization .

Structure-Based Design of Novel DDR1 and VEGFR/PDGFR Inhibitors via 6-Position Vector Exploration

The DDR1 inhibitor DDR1-IN-5 (IC₅₀ 7.36 nM) and Abbott's multitargeted VEGFR/PDGFR inhibitor series both leverage the 3-amino-benzoisoxazole core [1]. The established binding model places the 7-position substituent in the solvent-exposed region; the 6-position offers a geometrically distinct vector that may engage different sub-pockets within the kinase active site or allosteric sites [1]. Procurement of the 6-boronate ester enables computational chemistry teams to dock 6-arylated virtual libraries derived from Suzuki coupling of the target compound with commercially available aryl halides, followed by synthesis and enzymatic testing of top-scoring virtual hits against kinase panels (KDR, DDR1, FLT3, KIT) using HTRF-based assays as described in the Abbott protocol [1].

Chemical Probe Synthesis for Target Engagement Studies Using 6-Position Derivatization

For chemical biology programs requiring biotinylated or fluorophore-conjugated 3-amino-benzoisoxazole probes for pull-down, CETSA, or BRET-based target engagement assays, the 6-position boronate ester provides a conjugation handle that is spatially separated from the hinge-binding 3-amino pharmacophore [1]. Suzuki coupling with aryl halides bearing amine, carboxylate, or alkyne linkers installs functional handles at the 6-position without perturbing the critical 3-amino hinge-binding motif, as predicted by the Abbott binding model where only the 4- and 7-positions directly interact with the kinase or solvent [1]. The pinacol ester's shelf stability (residual levels detectable after 12 hours vs. complete decomposition of free boronic acid) ensures reliable reagent performance for on-demand probe synthesis .

Regioisomer-Specific Intermediate for Patent-Breaking Scaffold Hopping in Generic Drug Programs

For process chemistry groups developing non-infringing synthetic routes to kinase inhibitors containing the benzoisoxazole scaffold, the 6-substituted boronate ester (MDL MFCD16995911) provides a legally and chemically distinct starting material compared to the more common 5-substituted isomer (MDL MFCD16995912) [1]. The divergent physicochemical identifiers (LogP 3.42, distinct InChI Key BLCZZUDXADYFSH-UHFFFAOYSA-N) ensure unambiguous compound identity for patent documentation and regulatory CMC submissions [REFS-1, REFS-2]. Multi-gram quantities at 97–98% purity are available from established suppliers (Fluorochem, AKSci, Leyan, MolCore), supporting scale-up from discovery to preclinical supply .

Quote Request

Request a Quote for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.